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2-Methyl-6-(pyridin-3-yloxy)pyrazine
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Overview
Description
2-Methyl-6-(pyridin-3-yloxy)pyrazine is a heterocyclic compound that contains both pyrazine and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2-Methyl-6-(pyridin-3-yloxy)pyrazine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyrazine with 3-hydroxypyridine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures. Industrial production methods may involve optimizing these conditions to increase yield and purity.
Chemical Reactions Analysis
2-Methyl-6-(pyridin-3-yloxy)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine or pyrazine ring is substituted with other functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts. Reaction conditions often involve controlled temperatures and pressures to achieve the desired products.
Scientific Research Applications
2-Methyl-6-(pyridin-3-yloxy)pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(pyridin-3-yloxy)pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
2-Methyl-6-(pyridin-3-yloxy)pyrazine can be compared with other similar compounds, such as:
2-Methylpyrazine: Lacks the pyridin-3-yloxy group, resulting in different chemical properties and reactivity.
3-Hydroxypyridine: Contains a hydroxyl group instead of the pyrazine ring, leading to different biological activities.
Pyrrolopyrazine derivatives: These compounds have a different ring structure but share some similar biological activities.
The uniqueness of this compound lies in its specific combination of pyrazine and pyridine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9N3O |
---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
2-methyl-6-pyridin-3-yloxypyrazine |
InChI |
InChI=1S/C10H9N3O/c1-8-5-12-7-10(13-8)14-9-3-2-4-11-6-9/h2-7H,1H3 |
InChI Key |
PHILAVKOSPEKIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=N1)OC2=CN=CC=C2 |
Origin of Product |
United States |
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